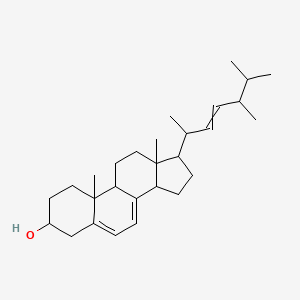

Ergosta-5,7,22-trien-3-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPQKQSNYMLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861590 | |

| Record name | (24xi)-Ergosta-5,7,22-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Ergosta 5,7,22 Trien 3 Ol

Precursor Pathways and Early Sterologenesis

The initial stages of ergosterol (B1671047) synthesis are responsible for producing the fundamental building blocks for all isoprenoids, a large and diverse class of organic molecules. wikipedia.org These early reactions are not exclusive to sterol synthesis but provide precursors for other essential compounds. davidmoore.org.uk

The biosynthesis of Ergosta-5,7,22-trien-3-ol begins with the mevalonate (B85504) (MVA) pathway, an essential metabolic route found in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway's primary function is to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov

The process starts from acetyl-CoA. mdpi.comimperfectpharmacy.in Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgimperfectpharmacy.in The subsequent reduction of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase. pnas.orgresearchgate.net This step is the rate-limiting, key regulatory point in the pathway. researchgate.net Mevalonate is then twice phosphorylated and subsequently decarboxylated to yield IPP. wikipedia.orgimperfectpharmacy.in An isomerase then converts a portion of the IPP into DMAPP, providing the two distinct five-carbon units necessary for the next stage of synthesis. imperfectpharmacy.in

With the five-carbon building blocks IPP and DMAPP available, the pathway proceeds to elongate the carbon chain. IPP and DMAPP are condensed to create the ten-carbon molecule geranyl pyrophosphate (GPP). imperfectpharmacy.inmdpi.com Another molecule of IPP is then added to GPP to form the 15-carbon farnesyl pyrophosphate (FPP). imperfectpharmacy.inmdpi.com FPP is a critical branch-point intermediate, serving as a precursor not only for sterols but also for dolichols, ubiquinone, and prenylated proteins. nih.govmdpi.com

The first step committed solely to sterol biosynthesis is the head-to-head condensation of two FPP molecules. wikipedia.org This reaction is catalyzed by squalene (B77637) synthase (encoded by the ERG9 gene) and results in the formation of the 30-carbon, linear hydrocarbon squalene. nih.govwikipedia.orgebi.ac.uk This two-step process, which requires NADPH, proceeds through a presqualene pyrophosphate (PSPP) intermediate and marks the entry into the late pathway of ergosterol synthesis. wikipedia.orgebi.ac.uk

Enzymatic Transformations Leading to this compound

The final and most complex stage of biosynthesis involves the cyclization of linear squalene and a series of subsequent modifications to form the mature this compound molecule. These reactions primarily occur in the endoplasmic reticulum. nih.govmdpi.comuniprot.org

The transformation from the linear squalene to the characteristic four-ring sterol nucleus is a pivotal step. First, squalene epoxidase (encoded by ERG1) oxidizes squalene to form 2,3-oxidosqualene (B107256) (also known as squalene epoxide). nih.govmdpi.comuniprot.org This is considered a rate-limiting step in the pathway. uniprot.org

Next, the enzyme lanosterol (B1674476) synthase, encoded by the essential gene ERG7, catalyzes the cyclization of 2,3-oxidosqualene to produce lanosterol. yeastgenome.orgnih.govuniprot.org This intricate reaction forms the foundational tetracyclic structure of all sterols. yeastgenome.orguniprot.org The deletion of the ERG7 gene is lethal in yeast, highlighting the critical nature of this cyclization step for fungal viability. yeastgenome.org

Following the formation of lanosterol, a series of modifications occur to transform it into ergosterol. A crucial modification is the removal of the methyl group at the C-14 position. mdpi.com This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51). uniprot.orgnih.govuniprot.org

This enzyme performs a three-step oxidative removal of the 14α-methyl group, ultimately releasing it as formic acid and creating a C14-C15 double bond. uniprot.orgnih.govnih.gov Erg11p is an essential enzyme and is the primary target for the widely used azole class of antifungal drugs, which inhibit its function, leading to the accumulation of toxic methylated sterols and the depletion of ergosterol. nih.govnih.govmdpi.commdpi.com

The final steps in the pathway involve several methylation and desaturation reactions to produce the specific structure of this compound.

Sterol Methyltransferase (Erg6): A key modification that distinguishes ergosterol from mammalian cholesterol is the addition of a methyl group at the C-24 position of the sterol side chain. This reaction is catalyzed by S-adenosylmethionine:Δ24-sterol-C-methyltransferase, encoded by the ERG6 gene. yeastgenome.orgnih.govuniprot.org This enzyme transfers a methyl group from S-adenosyl-methionine to zymosterol, converting it to fecosterol. yeastgenome.orguniprot.org While cells lacking ERG6 are viable, they exhibit altered membrane properties. yeastgenome.orgnih.gov

Desaturases (Erg3, Erg5): The characteristic double bonds in the B-ring and side chain of ergosterol are introduced by desaturase enzymes.

C-5 Desaturase (Erg3): This enzyme, encoded by ERG3, introduces the double bond at the C-5 position in the B-ring, converting episterol (B45613) to 5-dehydroepisterol. yeastgenome.orguniprot.orgwikipedia.org

C-22 Desaturase (Erg5): The final double bond, at position C-22 in the side chain, is created by the C-22 sterol desaturase, encoded by the ERG5 gene. nih.govnih.govmdpi.com This enzyme acts on precursors like ergosta-5,7,24(28)-trienol to help form the final triene structure of ergosterol. nih.gov

These enzymatic steps, along with others such as isomerases (Erg2) and reductases (Erg4), complete the synthesis, resulting in the final product, this compound. yeastgenome.orguniprot.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | Gene (S. cerevisiae) | Function in Pathway |

|---|---|---|

| Squalene Synthase | ERG9 | Condenses two molecules of Farnesyl pyrophosphate to form Squalene. nih.govwikipedia.org |

| Squalene Epoxidase | ERG1 | Oxidizes Squalene to 2,3-Oxidosqualene. mdpi.comuniprot.org |

| Lanosterol Synthase | ERG7 | Catalyzes the cyclization of 2,3-Oxidosqualene to Lanosterol. yeastgenome.orguniprot.org |

| Lanosterol 14α-Demethylase | ERG11 / CYP51 | Removes the methyl group at the C-14 position of Lanosterol. uniprot.orgnih.gov |

| Sterol C-24 Methyltransferase | ERG6 | Adds a methyl group to the C-24 position of the sterol side chain. yeastgenome.orguniprot.org |

| C-5 Sterol Desaturase | ERG3 | Introduces a double bond at the C-5 position of the sterol ring. yeastgenome.orguniprot.org |

| C-22 Sterol Desaturase | ERG5 | Introduces a double bond at the C-22 position of the sterol side chain. nih.govnih.gov |

Reductase Involvement in Stereospecificity (e.g., Erg4, Erg5)

The final steps of ergosterol biosynthesis are catalyzed by reductases that play a crucial role in establishing the correct stereochemistry of the molecule. nih.gov Two key enzymes in this process are Erg4p and Erg5p. nih.gov

Erg4p (Sterol C-24(28) reductase): This enzyme is responsible for the reduction of the C-24(28) double bond in the sterol side chain, which is the terminal step in the ergosterol biosynthetic pathway. nih.govfrontiersin.org Deletion of the ERG4 gene results in the accumulation of ergosta-5,7,22,24(28)-tetraen-3β-ol and a complete lack of ergosterol. researchgate.net While not essential for viability, the absence of Erg4p leads to pleiotropic effects, including hypersensitivity to certain drugs and divalent cations. researchgate.net In Penicillium expansum, three erg4 genes (erg4A, erg4B, and erg4C) have been identified, with erg4B playing a more significant role in ergosterol biosynthesis. mdpi.com

Erg5p (C-22 sterol desaturase): This enzyme, a cytochrome P450 protein, introduces the double bond at position C-22 in the sterol side chain. nih.govnih.gov This desaturation step is critical for the formation of the characteristic Δ22 double bond in ergosterol. Along with Erg11p, Erg5p is a heme-containing enzyme that requires oxygen and iron as cofactors. nih.gov

The coordinated action of these and other enzymes ensures the production of ergosterol with the correct stereospecificity, which is vital for its biological function within the fungal cell membrane. The enzymes Erg4, Erg5, and Erg6 are specific to the ergosterol synthesis pathway, making them potential targets for antifungal therapies. researchgate.net

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of ergosterol is tightly regulated at the genetic and molecular level to ensure that the cell maintains appropriate levels of this essential sterol. This regulation involves gene clusters, transcriptional regulators, and post-transcriptional control mechanisms.

The genes encoding the enzymes of the ergosterol biosynthesis pathway are often referred to as ERG genes. mdpi.com In some fungi, a number of these genes are found in conserved biosynthetic gene clusters. nih.gov The expression of many ERG genes is controlled by the binding of transcription factors to specific DNA sequences in their promoter regions known as sterol regulatory elements (SREs). nih.gov In Saccharomyces cerevisiae, these SREs have been identified as TATACGA motifs. nih.gov

Several key transcription factors have been identified as master regulators of ergosterol biosynthesis in various fungi.

SREBPs (Sterol Regulatory Element-Binding Proteins): These are a class of basic helix-loop-helix transcription factors that play a crucial role in regulating sterol homeostasis. plos.orgnih.gov In Aspergillus fumigatus, the SREBP homolog SrbA is a key activator of ergosterol biosynthesis genes, including cyp51A and erg25A. plos.orgfrontiersin.org SrbA binds to SREs in the promoter regions of these genes, and its activity is essential for growth in low-oxygen conditions (hypoxia) and for virulence. nih.govfrontiersin.org

AtrR: In A. fumigatus, another zinc finger transcription factor, AtrR, works in conjunction with SrbA to regulate the expression of cyp51A. nih.gov AtrR binds to a specific site in the cyp51A promoter, known as the AtrR response element (ATRE), which is located near the SrbA binding site, suggesting a cooperative regulatory mechanism. nih.govresearchgate.net

Upc2 and Ecm22: In Saccharomyces cerevisiae and Candida species, which lack a direct SREBP homolog, the transcriptional regulation of ERG genes is primarily controlled by the paralogous zinc cluster transcription factors Upc2 and Ecm22. nih.govmdpi.comnih.gov Under conditions of sterol depletion, Upc2 and Ecm22 are activated and bind to SREs in the promoters of ERG genes to upregulate their expression. nih.govyeastgenome.org

Adr1: In Candida albicans, the transcription factor Adr1 has been identified as another important regulator of ergosterol biosynthesis and azole resistance. mdpi.comnih.gov While known for its role in regulating genes involved in the utilization of ethanol, glycerol, and fatty acids in S. cerevisiae, Adr1 in C. albicans appears to have been rewired to control the ergosterol pathway. nih.govresearchgate.net Activated Upc2 can trigger the expression of Adr1, which then directly promotes the expression of ergosterol biosynthesis genes. mdpi.com

A summary of key transcriptional regulators and their functions is presented in the table below.

| Regulator | Organism(s) | Function in Ergosterol Biosynthesis |

| SrbA (SREBP) | Aspergillus fumigatus | Positive regulator; binds to SREs in the promoters of ERG genes to activate their transcription, crucial for hypoxia adaptation. plos.orgfrontiersin.org |

| AtrR | Aspergillus fumigatus | Positive regulator; cooperates with SrbA to enhance the expression of cyp51A. nih.gov |

| Upc2 | Saccharomyces cerevisiae, Candida spp. | Positive regulator; binds to SREs to activate ERG gene expression in response to sterol depletion. nih.govmdpi.com |

| Ecm22 | Saccharomyces cerevisiae | Positive regulator; paralog of Upc2, also involved in activating ERG gene expression. nih.gov |

| Adr1 | Candida albicans | Positive regulator; activated by Upc2, directly promotes the transcription of ergosterol biosynthesis genes. mdpi.comnih.gov |

Beyond transcriptional control, the ergosterol biosynthetic pathway is also regulated at the post-transcriptional level. One important mechanism is the heme-mediated stability of certain enzymes. The activity of Erg11p (Cyp51A), a key enzyme in the pathway, is linked to its stability, which is influenced by the availability of heme. nih.gov In S. cerevisiae, the protein Dap1 stabilizes Erg11p through its interaction with heme, thereby modulating Erg11p protein levels and its enzymatic activity. nih.gov

Catabolism and Metabolic Fate in Producing Organisms

In the producing organisms, ergosterol is not a static endpoint but can be further metabolized or interconverted with related sterols.

Ergosterol can be converted to other sterol derivatives, such as ergosterol peroxide and lumisterol (B196343).

Ergosterol Peroxide: This compound is an oxidized derivative of ergosterol. nih.gov Studies in Aspergillus oryzae have shown that the presence of cholesterol can promote the conversion of ergosterol to ergosterol peroxide. nih.govfrontiersin.org This suggests a metabolic link between the utilization of external sterols and the modification of endogenous ergosterol.

Lumisterol: Lumisterol is a stereoisomer of ergosterol, specifically the (9β,10α) isomer. wikipedia.org It can be produced from ergosterol through photochemical reactions. wikipedia.org For instance, lumisterol was identified as a by-product in the production of vitamin D2 from ergosterol, where UV irradiation is employed. wikipedia.orgresearchgate.net Vitamin D2 itself can be formed from lumisterol through further chemical transformations. wikipedia.org

Turnover and Recycling Mechanisms

The metabolic fate of this compound, commonly known as ergosterol, is a dynamic process involving intricate turnover and recycling mechanisms to maintain cellular homeostasis. Unlike degradative pathways that break down the molecule for excretion, the primary turnover mechanism for ergosterol in fungi involves its conversion into a storage form, which can be mobilized and recycled back into its free, functional form as needed. This process is critical for regulating the amount of free ergosterol in cellular membranes, thereby controlling membrane fluidity and the function of membrane-bound proteins. nih.govnih.gov

The central pathway for ergosterol turnover is the cycle of esterification and hydrolysis. nih.gov Excess free ergosterol is esterified to form steryl esters, which are then sequestered in intracellular lipid droplets. When the cell requires free ergosterol, these steryl esters are hydrolyzed to release the ergosterol molecule, which can then be transported to the membranes where it is needed. This recycling mechanism allows the cell to buffer its free ergosterol levels and respond to changing environmental conditions. nih.govnih.gov

Esterification of Ergosterol

The esterification of ergosterol is catalyzed by a family of enzymes known as acyl-CoA:sterol acyltransferases (ASATs). In the model organism Saccharomyces cerevisiae, two key enzymes responsible for this process are Are1p and Are2p. nih.gov These enzymes are located in the endoplasmic reticulum, the primary site of ergosterol synthesis. nih.gov Are1p and Are2p utilize fatty acyl-CoAs as acyl donors to esterify the 3-hydroxyl group of ergosterol, forming a steryl ester. While both enzymes can esterify ergosterol, Are2p shows a preference for ergosterol, whereas Are1p has a broader substrate specificity that includes intermediates in the ergosterol biosynthetic pathway. nih.gov The resulting steryl esters are highly hydrophobic and partition into the neutral lipid core of lipid droplets for storage.

The rate of ergosterol esterification is influenced by the intracellular concentration of free sterols. nih.gov An increase in the pool of free ergosterol leads to a corresponding increase in the rate of its esterification, suggesting a direct substrate-driven regulation of the ASAT enzymes. nih.gov This mechanism prevents the accumulation of potentially toxic levels of free ergosterol in cellular membranes.

Hydrolysis of Steryl Esters

The mobilization of stored ergosterol is achieved through the hydrolysis of steryl esters by a group of enzymes called steryl ester hydrolases. In Saccharomyces cerevisiae, three such enzymes have been identified: Yeh1p, Yeh2p, and Tgl1p. nih.gov These hydrolases catalyze the cleavage of the ester bond, releasing free ergosterol and a fatty acid. Yeh1p and Tgl1p are primarily localized to lipid droplets, the site of steryl ester storage. nih.gov In contrast, Yeh2p is found in the plasma membrane. nih.gov The presence of hydrolases at different subcellular locations suggests a complex regulation of ergosterol mobilization and trafficking within the cell.

The interplay between the ASATs and steryl ester hydrolases creates a dynamic cycle of esterification and hydrolysis that allows for the continuous turnover and recycling of the ergosterol pool. This metabolic flux is integral to the regulation of ergosterol homeostasis. nih.govresearchgate.net

Regulation of Turnover and Recycling

The turnover and recycling of ergosterol are tightly regulated to meet the cell's physiological demands. This regulation occurs at multiple levels, including enzyme activity and gene expression. The availability of substrates, namely free ergosterol and fatty acyl-CoAs, directly influences the rate of esterification. nih.gov Conversely, the demand for free ergosterol in various cellular membranes will drive the hydrolysis of steryl esters.

Genetic studies in Saccharomyces cerevisiae have demonstrated the importance of this recycling pathway. Deletion of the genes encoding the ASAT enzymes leads to an inability to form steryl esters and results in an accumulation of free sterols, which can be detrimental to the cell. nih.gov Conversely, mutations in the steryl ester hydrolase genes can impair the mobilization of stored ergosterol, affecting the cell's ability to adapt to conditions requiring increased membrane ergosterol content.

Metabolic Flux and Quantitative Aspects

Metabolic flux analysis has been employed to study the dynamics of the ergosterol pathway. nih.govresearchgate.net These studies have confirmed that the esterification of sterols is a significant part of the regulatory network of ergosterol biosynthesis. nih.govresearchgate.net While precise turnover rates can vary depending on the fungal species and growth conditions, the continuous cycling of ergosterol between its free and esterified forms represents a substantial metabolic flux.

Research on various fungal strains has revealed diversity in their ergosterol composition and esterification rates. For instance, a study of fifty-nine fungal strains found that the average content of free and total ergosterol was 4.4 ± 1.5 mg/g and 6.1 ± 1.9 mg/g of dry mycelia, respectively, with an average esterification rate of 27.4%. researchgate.net This study also suggested that fungi could be categorized based on their esterification rates, with some species like Nectria spp. and Fusarium spp. exhibiting high rates, while others like Penicillium spp. and Trichoderma spp. have lower rates. researchgate.net

**Table 1: Key Enzymes in Ergosterol Turnover and Recycling in *Saccharomyces cerevisiae***

| Enzyme | Function | Subcellular Location |

| Are1p | Acyl-CoA:sterol acyltransferase | Endoplasmic Reticulum |

| Are2p | Acyl-CoA:sterol acyltransferase | Endoplasmic Reticulum |

| Yeh1p | Steryl ester hydrolase | Lipid Droplets |

| Yeh2p | Steryl ester hydrolase | Plasma Membrane |

| Tgl1p | Steryl ester hydrolase | Lipid Droplets |

Table 2: Ergosterol Content and Esterification Rates in Various Fungi

| Fungal Genus | Average Free Ergosterol (mg/g dry mycelia) | Average Total Ergosterol (mg/g dry mycelia) | Average Esterification Rate (%) |

| Nectria spp. | - | - | >27% |

| Fusarium spp. | - | - | >27% |

| Penicillium spp. | - | - | <27% |

| Trichoderma spp. | - | - | <27% |

| Average of 59 strains | 4.4 ± 1.5 | 6.1 ± 1.9 | 27.4 |

| Data adapted from a study on 59 culturable fungal strains. researchgate.net |

Ecological and Biological Occurrence and Distribution

Primary Occurrence in Fungal Kingdoms

Ergosterol (B1671047) is the most abundant sterol found in most fungi, playing a vital role in maintaining the integrity, fluidity, and permeability of their cell membranes. nih.gov Its unique presence in fungi, and absence in animal cells, makes it a primary target for many antifungal drugs. nih.gov

Ergosterol is broadly distributed across a wide array of fungal genera and species, from yeasts to filamentous fungi and mushrooms.

Saccharomyces : The baker's yeast, Saccharomyces cerevisiae, is a well-studied model organism for ergosterol biosynthesis. nih.gov As a key component of its cell membrane, ergosterol is essential for the yeast's growth, development, and adaptation to stress. nih.gov

Aspergillus : Species within the Aspergillus genus, including the common mold Aspergillus fumigatus, synthesize ergosterol as their major sterol. frontiersin.org The ergosterol biosynthesis pathway in Aspergillus is a critical target for antifungal agents used to treat aspergillosis. frontiersin.org

Candida : In the opportunistic pathogenic yeast Candida albicans, ergosterol is a crucial molecule for cell membrane structure and function. nih.gov Variations in the ergosterol biosynthesis pathway in Candida species can contribute to antifungal resistance. mdpi.com

Pleurotus : Edible mushrooms of the Pleurotus genus, such as the oyster mushroom (Pleurotus ostreatus), contain significant amounts of ergosterol. nih.gov The ergosterol content can vary between different Pleurotus species and is influenced by the cultivation substrate. nih.gov For instance, one study found the ergosterol content in P. ostreatus to range from 6.42–16.06 mg g−1 dry weight on a wheat straw substrate, while on a grape marc substrate it was 10.94–26.09 mg g−1 dry weight. nih.gov

Ganoderma : The medicinal mushroom Ganoderma lucidum (Reishi) and its spores are known to contain a variety of sterols, including ergosterol and its derivatives. nih.govresearchgate.nettandfonline.com Research has identified several oxygenated sterols derived from ergosterol in this fungus. tandfonline.com

Cordyceps : The entomopathogenic fungi of the Cordyceps genus, including Cordyceps sinensis and Cordyceps militaris, contain ergosterol. nih.gov A comprehensive analysis of Cordyceps sinensis identified a total of 141 distinct sterol compounds, with ergosterol being a key component. nih.gov

Within fungal cells, ergosterol is primarily synthesized in the endoplasmic reticulum (ER). tandfonline.com Despite being the site of its synthesis, the ER contains very little ergosterol. nih.gov The majority of ergosterol is transported to the plasma membrane, where it becomes a major component, influencing the membrane's physical properties and the function of membrane-bound proteins. mdpi.comtandfonline.com Ergosterol is also found in other cellular membranes, such as those of mitochondria and vacuoles, albeit at lower concentrations. nih.gov

Detection in Other Eukaryotic Organisms

While ergosterol is a hallmark of fungi, it is not exclusively found within this kingdom. Its presence has also been documented in certain other eukaryotic organisms, most notably protozoa.

The detection of ergosterol in protozoa such as Trypanosoma and Leishmania species has significant implications for therapeutic strategies. frontiersin.orgfirstwordpharma.com These parasitic protozoa are responsible for serious human diseases like Chagas disease and leishmaniasis. frontiersin.orgsciencedaily.com The presence of an ergosterol biosynthesis pathway in these organisms, similar to that in fungi, makes them susceptible to antifungal drugs that target this pathway. nih.gov

The sterol composition of eukaryotic organisms displays significant diversity, with different major sterols characterizing different kingdoms.

Fungi vs. Animals : The most well-known difference is between fungi and animals. Fungi predominantly synthesize ergosterol, whereas animal cells produce cholesterol. This fundamental difference in sterol composition is the basis for the selective toxicity of many antifungal drugs. nih.gov

Within the Fungal Kingdom : Even within the fungal kingdom, there is variation in sterol profiles. While ergosterol is the dominant sterol in the phyla Ascomycota and Basidiomycota, other sterols can be found in different fungal groups. mdpi.com For example, some fungi may produce precursors or derivatives of ergosterol as their main sterol depending on mutations in the biosynthetic pathway. researchgate.net A study on Candida albicans erg3 mutants showed an accumulation of sterols like ergosta-7,22-dienol instead of ergosterol. researchgate.net

Fungi vs. Protozoa : Parasitic protozoa like Leishmania and Trypanosoma produce ergosterol and other ergostane-based sterols, similar to fungi. frontiersin.orgnih.gov This contrasts with their mammalian hosts, which have cholesterol-based membranes. However, there can be differences in the regulation and specific intermediates of the sterol biosynthesis pathway between fungi and these protozoa. frontiersin.org

Fungi vs. Plants and Algae : Plants and algae synthesize a diverse array of sterols, collectively known as phytosterols, with sitosterol, stigmasterol (B192456), and campesterol being common examples. Chytrid fungi that parasitize phytoplankton have been shown to synthesize their own sterols, including ergosterol, even when their hosts lack them, thereby upgrading the nutritional quality of the host for grazers. nih.gov

The following table provides a simplified comparison of the predominant sterols in different groups of organisms.

| Organism Group | Predominant Sterol(s) |

| Fungi | Ergosterol |

| Animals | Cholesterol |

| Plants/Algae | Phytosterols (e.g., Sitosterol, Stigmasterol) |

| Protozoa (e.g., Trypanosoma, Leishmania) | Ergosterol and related sterols |

Environmental Factors Influencing Production and Accumulation

The production and accumulation of ergosterol in fungi are not static but are influenced by a variety of environmental factors. These factors can significantly impact the growth of the fungus and the activity of the enzymes involved in the ergosterol biosynthesis pathway.

Key environmental conditions that affect ergosterol content include temperature, pH, and oxygen availability. sharingtechcn.com For most fungi, optimal ergosterol production occurs within a temperature range of 20-30°C. sharingtechcn.com Deviations from the optimal pH, which is generally slightly acidic to neutral, can also disrupt ergosterol synthesis. sharingtechcn.com Oxygen is a crucial factor, as the ergosterol biosynthesis pathway is an aerobic process. nih.gov Increased aeration has been shown to enhance specific ergosterol content in some yeasts. researchgate.net

The nutritional environment plays a critical role in regulating ergosterol production. The availability of carbon, nitrogen, phosphorus, and essential minerals directly impacts fungal growth and metabolic pathways. sharingtechcn.com

Carbon Source : Glucose is a commonly utilized carbon source that provides both the energy and the building blocks for ergosterol synthesis. sharingtechcn.com The type and concentration of the carbon source can modulate the final ergosterol yield.

Nitrogen Source : Adequate nitrogen is essential for fungal growth and, consequently, for ergosterol production. sharingtechcn.com Nitrogen limitation can stunt fungal growth and reduce ergosterol accumulation.

Phosphorus and Minerals : Phosphorus is vital for cellular processes that support ergosterol biosynthesis. sharingtechcn.com Minerals such as magnesium and zinc act as co-factors for enzymes in the ergosterol synthesis pathway, and their deficiency can impair production. sharingtechcn.com

Growth Substrate : In mushroom cultivation, the composition of the growth substrate significantly affects the ergosterol content of the fruiting bodies. For example, supplementing substrates with materials like grape marc or olive mill byproducts has been shown to increase the ergosterol content in Pleurotus mushrooms. acs.org One study found that Pleurotus ostreatus grown on a substrate of spent mushroom compost had a higher ergosterol concentration compared to growth on wood chips. udel.edu

The interplay of these environmental and nutritional factors creates a complex regulatory network that governs the final concentration of ergosterol in fungal cells.

Stress Response and Adaptation (e.g., Desiccation, Osmotic Stress)

Ergosta-5,7,22-trien-3-ol, commonly known as ergosterol, is a vital component of fungal cell membranes, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. nih.govnih.gov Beyond its structural role, ergosterol is fundamental to the ability of fungi to adapt and survive in the face of various environmental challenges, particularly desiccation and osmotic stress. nih.govfrontiersin.org Deficiencies in the biosynthesis of this sterol can lead to significant defects in cellular proliferation and the capacity to adapt to stressful conditions. frontiersin.orgmdpi.com

Desiccation Stress

Desiccation, or extreme drying, poses a severe threat to cellular life, causing mechanical stress, membrane deformation, and the production of damaging reactive oxygen species (ROS). researchgate.net Fungi have evolved mechanisms to cope with such hydric fluctuations, and ergosterol is a key molecule in this defense. researchgate.net Studies in Saccharomyces cerevisiae have shown a direct correlation between the final steps of ergosterol synthesis and an increased resistance to desiccation in air. researchgate.net The accumulation of ergosterol in the plasma membrane is linked to higher stability and viability of yeast cells during dehydration. nih.gov This protective effect is thought to stem from ergosterol's ability to maintain membrane integrity and potentially act as an antioxidant, thus mitigating oxidative damage. nih.govresearchgate.net

In the fungus Penicillium expansum, the importance of ergosterol in surviving dry conditions is evident from genetic studies. Deletion of the erg4B gene, which is involved in the final step of ergosterol biosynthesis, results in conidia (spores) that exhibit significant shrinkage, desiccation, and water loss compared to the wild-type strain.

The cellular energy state is also crucial for surviving dehydration and rehydration. Research comparing two strains of S. cerevisiae during desiccation revealed that the more resistant strain maintained a higher intracellular ATP content for a longer period during the drying process. The higher stability of cell membranes in the presence of ergosterol is believed to contribute to the better maintenance of mitochondrial function and, consequently, more efficient ATP synthesis during rehydration. nih.gov

| Desiccation Time (hours) | Strain 14 ATP Content (% of initial) | Strain 77 ATP Content (% of initial) |

|---|---|---|

| 0 | 100% | 100% |

| 2.5 | ~115% | ~135% |

| 5 | <100% | ~115% |

| 10 | <1% | >1% |

| 12 | <1% | <1% |

Data adapted from a study on the changes in energy status of S. cerevisiae cells during dehydration. nih.gov Strain 77 exhibited higher viability after rehydration, which was correlated with better maintenance of mitochondrial function and ATP levels, a process supported by stable, ergosterol-rich membranes. nih.gov

Osmotic Stress

Osmotic stress occurs when there is a sudden change in the solute concentration around a cell, leading to a rapid movement of water across the plasma membrane. In hyperosmotic conditions (high external solute concentration), cells lose water and shrink. Fungi respond by accumulating internal solutes, known as compatible osmolytes (e.g., glycerol), to restore turgor pressure. mdpi.com Ergosterol plays a crucial role in this adaptive response by modulating the properties of the plasma membrane. nih.gov

The sterol composition of the plasma membrane significantly influences how yeast cells respond to hyperosmotic shock. nih.gov Studies on S. cerevisiae mutants with defects in the final steps of ergosterol biosynthesis (erg mutants) have demonstrated their increased sensitivity to salt stress compared to wild-type cells. nih.gov These mutants exhibit compromised growth in the presence of high concentrations of sodium chloride (NaCl) or sorbitol. This sensitivity is linked to changes in the plasma membrane's biophysical properties, including increased hyperpolarization. nih.gov

Upon exposure to a hyperosmotic shock, yeast cells rapidly shrink. The extent of this shrinkage and the ability to recover are influenced by the membrane's sterol composition. While both wild-type and erg mutant cells shrink, the specific sterol profile affects the cell's ability to manage the stress. For instance, in one study, erg4Δ and erg6Δ mutants showed the most compromised phenotypes under salt stress. nih.gov However, it's noteworthy that some studies have found that under certain high osmolarity conditions (e.g., 1.2 M sorbitol), mutants of the fungus Metarhizium robertsii with reduced ergosterol production did not show a significant difference in growth inhibition compared to the wild type, suggesting that the role of ergosterol in osmotic stress can be species-specific or dependent on the nature of the osmotic agent. asm.org

| Strain | Sterol Defect | Growth on 1.0 M NaCl | Growth on 1.5 M Sorbitol |

|---|---|---|---|

| Wild-Type | None | +++ | +++ |

| erg6Δ | C-24 sterol methyltransferase | + | ++ |

| erg2Δ | C-8 sterol isomerase | + | ++ |

| erg3Δ | C-5 sterol desaturase | ++ | +++ |

| erg5Δ | C-22 sterol desaturase | ++ | +++ |

| erg4Δ | C-24(28) sterol reductase | + | ++ |

Growth is represented qualitatively: +++ (robust growth), ++ (moderate growth), + (poor growth). Data is interpreted from a study investigating the impact of deletions in ergosterol biosynthesis genes on plasma membrane function and salt tolerance. nih.gov The mutants, particularly erg6Δ, erg2Δ, and erg4Δ, showed increased sensitivity to osmotic stress induced by NaCl and sorbitol. nih.gov

Ergosterol's role extends to modulating the efflux of osmolytes. The addition of ergosterol to yeast cells has been shown to enhance the efflux of glycerol, which is crucial for survival after a hypo-osmotic shock (a sudden decrease in external solute concentration) that causes rapid water influx and cell swelling. mdpi.com This indicates that ergosterol is not just a passive structural component but is actively involved in the dynamic processes of osmoadaptation.

Advanced Analytical Methodologies for Research and Quantification

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of Ergosta-5,7,22-trien-3-ol from biological matrices is the extraction and purification of the analyte from interfering substances. The choice of method depends on the sample matrix, the concentration of the target compound, and the subsequent analytical technique to be employed.

Liquid-liquid extraction (LLE) is a conventional method for isolating this compound. A common approach involves initial extraction with an alcoholic base, such as methanolic potassium hydroxide, which also serves to saponify ergosteryl esters, liberating free this compound. semanticscholar.org The free sterol is then partitioned into a nonpolar solvent like n-hexane. nih.govresearchgate.net This is followed by evaporation of the solvent and redissolving the residue in a suitable solvent for analysis. asm.org

Solid-phase extraction (SPE) offers an alternative with reduced solvent consumption and potentially higher sample throughput. asm.org A widely used SPE method for this compound utilizes a reversed-phase (C18) sorbent. asm.orgnih.gov In this procedure, the initial alkaline extract is acidified before being loaded onto the SPE column to enhance the affinity of the nonpolar this compound for the C18 stationary phase. asm.orgnih.gov Interfering substances are then removed by washing the column, for instance with an alkaline methanol-water solution. asm.orgnih.gov Finally, the purified this compound is eluted with a solvent such as isopropanol, which can be made alkaline to improve the stability of the molecule. asm.orgnih.gov Recovery rates for SPE have been reported to be in the range of 85% to 98%, comparable to conventional LLE methods. asm.orgnih.gov

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid mobile phase | Partitioning between two immiscible liquid phases |

| Common Sorbent/Solvent | Reversed-phase (C18) | n-hexane |

| Key Steps | Acidification, Loading, Washing, Elution | Saponification, Partitioning, Evaporation, Reconstitution |

| Advantages | Reduced solvent usage, potential for automation, high throughput | Well-established, effective for a wide range of matrices |

| Reported Recovery | 85-98% asm.orgnih.gov | Similar to SPE asm.orgnih.gov |

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for chromatographic analysis, particularly for gas chromatography (GC). For this compound, derivatization of its hydroxyl group can increase its volatility and thermal stability, and also produce characteristic mass spectral fragmentation patterns, thereby enhancing detection sensitivity and selectivity.

A common derivatization technique is silylation, which involves replacing the active hydrogen in the hydroxyl group with a trialkylsilyl group. core.ac.uk Reagents such as N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS) are used to form trimethylsilyl (TMS) ethers. core.ac.ukspringernature.com Another approach is the formation of tert-butyldimethylsilyl (tBDMS) ethers, which can offer increased stability. mdpi.com Acetate derivatives can also be prepared for GC analysis. springernature.com On-fiber derivatization is a more recent development where the derivatization reaction occurs directly on the solid-phase microextraction (SPME) fiber, streamlining the sample preparation process for GC-MS analysis. nih.gov

| Derivative Type | Derivatizing Reagent | Analytical Technique | Advantages |

| Trimethylsilyl (TMS) ether | N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS) | GC-MS core.ac.ukspringernature.com | Increased volatility and thermal stability |

| tert-butyldimethylsilyl (tBDMS) ether | tert-butyldiphenylchlorosilane | GC-MS mdpi.com | Enhanced stability |

| Acetate ester | Acetic anhydride | GC-MS springernature.com | Improved chromatographic properties |

Roles in Cellular and Organismal Biology Non Clinical Focus

Contribution to Eukaryotic Membrane Structure and Function

Ergosterol (B1671047) is the most abundant sterol in fungal cell membranes, playing a critical role in maintaining membrane integrity, fluidity, and permeability. nih.govnih.gov It is essential for the proper function of membrane-associated proteins and contributes to the organization of specific membrane microdomains. mdpi.com

Ergosterol is a key regulator of membrane fluidity and permeability in fungal cells. nih.govnih.gov Its presence within the phospholipid bilayer helps to maintain the structural integrity and dynamic nature of the membrane. The rigid, planar structure of the sterol molecule intercalates between the fatty acyl chains of phospholipids, influencing their packing and movement.

Studies on various fungal models, including Saccharomyces cerevisiae, have demonstrated that the concentration of ergosterol directly impacts membrane fluidity. At physiological temperatures, ergosterol imposes order on the acyl chains, reducing their mobility and thereby decreasing membrane fluidity and permeability. Conversely, at lower temperatures, it prevents the tight packing of phospholipids, which helps to maintain membrane fluidity and prevent gel-phase formation. This dual role is crucial for fungi to adapt to varying environmental temperatures.

Alterations in ergosterol levels, often induced by mutations in the biosynthetic pathway or by the action of antifungal agents, lead to significant changes in membrane properties. A decrease in ergosterol content generally results in a more fluid and permeable membrane, making the cell more susceptible to osmotic stress and the influx of toxic substances. mdpi.com For instance, mutants of S. cerevisiae lacking ergosterol exhibit increased passive diffusion of molecules across the plasma membrane. mdpi.com

Impact of Ergosterol on Fungal Membrane Properties

| Membrane Property | Role of Ergosterol | Consequence of Depletion |

|---|---|---|

| Fluidity | Modulates fluidity, providing structural order to the lipid bilayer. | Increased fluidity, leading to membrane instability. |

| Permeability | Decreases permeability to small ions and molecules. | Increased permeability, making the cell vulnerable to external stressors. |

| Integrity | Maintains the overall structural integrity of the plasma membrane. | Compromised integrity, potential for cell lysis. |

Ergosterol's role extends beyond simply modulating the physical state of the membrane; it also engages in specific interactions with both lipids and integral membrane proteins, which are vital for their proper function and localization. These interactions are often concentrated in specialized membrane domains, sometimes referred to as lipid rafts.

The interaction between ergosterol and phospholipids, particularly sphingolipids, is crucial for the formation of these ordered microdomains. These domains are thought to act as platforms for concentrating specific proteins involved in signal transduction and nutrient transport. The unique shape and stereochemistry of ergosterol allow it to pack tightly with the saturated acyl chains of sphingolipids, creating a more ordered and thicker membrane region compared to the surrounding glycerophospholipid-rich areas.

Furthermore, many integral membrane proteins require a sterol-rich environment for their stability and activity. Ergosterol can directly bind to specific sites on membrane proteins, influencing their conformational state and function. For example, the activity of the plasma membrane H+-ATPase (Pma1p) in yeast is known to be modulated by its interaction with ergosterol. Mislocalization and decreased activity of this essential proton pump have been observed in ergosterol-deficient mutants, highlighting the critical nature of these sterol-protein interactions for cellular homeostasis. mdpi.com

Precursor Role in Biosynthetic Pathways

Ergosta-5,7,22-trien-3-ol is not only a crucial structural component but also a central precursor in the biosynthesis of other important molecules. It serves as the starting point for the synthesis of various oxidized derivatives and is famously the biological precursor to vitamin D2 upon exposure to ultraviolet light.

Ergosterol can undergo oxidation to form a variety of derivatives, with ergosterol peroxide being a notable example. This transformation can occur through photo-oxidation involving singlet oxygen or via enzymatic processes within the cell. Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) has been isolated from a wide range of fungi and sponges. wikipedia.org

The reaction of ergosterol with singlet oxygen, often generated by photosensitizers, leads to a [4+2] cycloaddition across the diene system in the B-ring, forming the characteristic endoperoxide bridge. rsc.org This process can yield other minor oxidized products depending on the reaction conditions and solvent used. rsc.org These oxidized derivatives are not merely byproducts; many have been reported to possess their own biological activities, although a comprehensive understanding of their physiological roles in fungi is still developing.

Key Oxidized Derivatives of Ergosterol

| Derivative | Formation Process | Significance |

|---|---|---|

| Ergosterol Peroxide | Photo-oxidation (singlet oxygen) or enzymatic action. wikipedia.orgrsc.org | Found in various fungi; exhibits diverse biological activities in vitro. wikipedia.org |

| (22E)-3β-hydroxyergosta-5,8(9),22-trien-7-one | Photo-oxidation byproduct. rsc.org | Minor product of singlet oxygen reaction. rsc.org |

| (22E)-7α-hydroperoxyergosta-5,8(9),22-trien-3β-ol | Photo-oxidation byproduct. rsc.org | An intermediate in the complex photo-oxidation of ergosterol. rsc.org |

One of the most well-known transformations of ergosterol is its conversion into vitamin D2 (ergocalciferol). This process is initiated by exposure to ultraviolet (UV) radiation, specifically UVB light (280-315 nm). nih.govbu.edu The conjugated diene system in the B-ring of ergosterol absorbs a photon of UVB light, which induces a photochemical reaction that breaks the C9-C10 bond. bu.edu

This ring-opening reaction results in the formation of an unstable intermediate called previtamin D2. Previtamin D2 then undergoes a temperature-dependent thermal isomerization to form the stable vitamin D2 molecule. This conversion process is fundamental to the commercial production of vitamin D2, where yeast or mushroom extracts rich in ergosterol are irradiated with UV light. nih.gov

Synthesis and Modification of Ergosta 5,7,22 Trien 3 Ol Derivatives for Academic Inquiry

Chemoenzymatic and Total Synthesis Approaches for Structural Analogs

The generation of structural analogs of Ergosta-5,7,22-trien-3-ol for academic inquiry often employs a combination of chemical and enzymatic methods, as well as total synthesis to build complex structures from the ground up.

Stereoselective synthesis is crucial in producing specific isomers of this compound analogs, as the stereochemistry of the sterol side chain is critical for its biological activity. Research has focused on the stereoselective synthesis of side-chain modified ergosterol (B1671047) and stigmasterol (B192456) derivatives. unisi.it For instance, the synthesis of derivatives with oxygenated functions at the C-22 and/or C-23 positions has been achieved, with the absolute configuration of the newly formed chiral centers being definitively assigned. unisi.it These synthetic strategies allow for the preparation of a series of derivatives, including various epoxides, isomeric alcohols resulting from the reductive opening of these epoxides, and ketones from the oxidation of the corresponding alcohols. unisi.it Such precise control over stereochemistry is essential for creating analogs that can effectively probe the specific interactions of this compound with biological targets.

To investigate the interactions between this compound and its target enzymes or binding proteins, functional groups are strategically introduced into the molecule. These modifications are not aimed at creating therapeutic agents but rather at developing molecular probes to study biochemical processes. A notable example is the synthesis of fluorescent analogs of ergosterol. nih.govbiorxiv.org These probes, which incorporate fluorophores, allow for the real-time imaging of sterol trafficking and localization within cells, providing insights into their transport and interaction with cellular components. nih.govbiorxiv.org

Furthermore, chemical probes have been developed from ergosterol peroxide, a derivative of this compound. nih.govresearchgate.net These probes can be used for in vitro evaluation, live-cell studies, and proteomic profiling to identify the cellular targets and understand the mechanism of action of the parent compound. nih.govresearchgate.net The synthesis of these probes often involves the introduction of reporter groups, such as biotin (B1667282) or fluorescent dyes like tetramethylrhodamine (B1193902) (TAMRA) and boron-dipyrromethene (BODIPY), at the C-3 position of the sterol. nih.gov The structure-activity relationships of these modified compounds can then be studied to understand how different functional groups affect their biochemical interactions. nih.gov

Semisynthesis from Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials, is a common and efficient approach for generating derivatives of this compound. Ergosterol itself, being readily available from fungal sources, is an excellent precursor for such modifications. nih.gov

Advanced Structural Characterization of Synthesized Compounds

The unambiguous determination of the structure and stereochemistry of synthesized this compound derivatives is paramount. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. A full range of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). bmrb.ionih.govemerypharma.comsdsu.edu These techniques provide detailed information on the connectivity of atoms and the spatial relationships between them, allowing for the complete assignment of all proton and carbon signals in the molecule. emerypharma.comnih.gov

X-ray crystallography provides the definitive three-dimensional structure of crystalline compounds. It has been used to determine the crystal structures of various sterol derivatives, including those in the ergosterol series. royalsocietypublishing.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's interaction with its biological targets. royalsocietypublishing.org

Mass spectrometry (MS) is also a vital tool for the characterization of these compounds, confirming their molecular weight and providing information about their fragmentation patterns, which can aid in structure elucidation.

| Analytical Technique | Information Provided |

| ¹H NMR | Provides information about the proton environment in the molecule. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |

| COSY | Shows correlations between protons that are coupled to each other. |

| HSQC | Shows correlations between protons and their directly attached carbons. |

| HMBC | Shows correlations between protons and carbons that are separated by multiple bonds. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in a crystal. |

| Mass Spectrometry | Determines the molecular weight and provides fragmentation patterns. |

Comparative Biochemical Studies of Analogs (e.g., Enzyme-Ligand Interactions in vitro)

Synthesized analogs of this compound are invaluable in comparative biochemical studies to probe their interactions with specific enzymes and proteins. These in vitro studies are essential for understanding the molecular basis of the biological functions of ergosterol.

One area of investigation is the interaction of ergosterol and its analogs with enzymes involved in its own biosynthesis. For example, the transcription factor Upc2 in Saccharomyces cerevisiae, which regulates the expression of genes involved in ergosterol biosynthesis, has been shown to have a ligand-binding domain that senses the cellular level of ergosterol. nih.gov The binding of ergosterol to this domain represses its transcriptional activity. nih.gov Synthetic analogs can be used to probe the specificity of this interaction and to identify the structural features of ergosterol that are critical for binding.

Furthermore, the interaction of ergosterol analogs with other sterol-binding proteins is a subject of study. For instance, the fission yeast homologs of the mammalian sterol regulatory element-binding protein (SREBP) and Scap have been shown to sense ergosterol levels to regulate gene transcription. nih.govsemanticscholar.orgresearchgate.net In vitro binding assays with purified proteins and synthesized analogs can quantify the binding affinities and specificities of these interactions.

Advanced Research Methodologies and Future Directions

Omics Approaches in Ergosta-5,7,22-trien-3-ol Research

"Omics" technologies offer a holistic view of the molecular landscape of an organism, enabling a deeper understanding of complex biological systems. nih.govfrontiersin.org In the context of this compound, these approaches have been instrumental in dissecting the intricate network of genes, proteins, and metabolites involved in its biosynthesis and regulation. nih.govasm.org

Transcriptomics and Proteomics of Sterol Biosynthesis Genes

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins, provide a dynamic picture of gene expression and protein activity related to this compound synthesis. mdpi.com By analyzing the transcriptome and proteome of fungi under different conditions, researchers can identify key genes and proteins that are up- or down-regulated, offering clues about their roles in the sterol biosynthesis pathway. nih.govnih.gov For instance, studies have shown that the expression of genes encoding enzymes in the ergosterol (B1671047) pathway can be influenced by environmental factors. asm.org

Proteomic analyses have successfully identified proteins involved in various virulence pathways, including ergosterol synthesis and sphingolipid metabolism. nih.govresearchgate.net This integrated approach, combining transcriptomics and proteomics, allows for the identification of potential biomarkers and a more comprehensive understanding of how organisms modulate sterol production. nih.govnih.gov

Key Genes in this compound Biosynthesis Investigated by Omics Approaches

| Gene | Encoded Enzyme | Function in Pathway | Investigative Omics Approach |

|---|---|---|---|

| ERG10 | Acetoacetyl-CoA thiolase | First step in the mevalonate (B85504) pathway. nih.gov | Transcriptomics, Proteomics |

| ERG13 | HMG-CoA synthase | Condensation of acetyl-CoA and acetoacetyl-CoA. nih.gov | Transcriptomics, Proteomics |

| HMG1/HMG2 | HMG-CoA reductase | Rate-limiting step in the mevalonate pathway. nih.gov | Transcriptomics, Proteomics |

| ERG1 | Squalene (B77637) epoxidase | Epoxidation of squalene. nih.gov | Transcriptomics, Proteomics |

| ERG11 | Lanosterol (B1674476) 14-alpha-demethylase | Demethylation of lanosterol. nih.gov | Transcriptomics, Proteomics |

Metabolomics Profiling for Sterol Pathway Intermediates

Metabolomics, the large-scale study of small molecules (metabolites), provides a direct functional readout of the physiological state of an organism. nih.gov In the context of this compound research, metabolomic profiling allows for the comprehensive analysis of sterol pathway intermediates. frontiersin.org This technique can reveal bottlenecks in the pathway and identify the accumulation or depletion of specific metabolites in response to genetic or environmental perturbations. nih.gov For example, metabolomic studies have been used to investigate the effects of nitrogen limitation on the production of ergosterol and other intracellular metabolites. nih.gov

Gene Editing and Pathway Engineering for Altered Production or Metabolism in Model Systems

The advent of precise gene editing technologies and metabolic engineering strategies has revolutionized the ability to manipulate the biosynthesis of this compound in model organisms, primarily fungi. nih.gov These approaches are not only crucial for fundamental research into the sterol pathway but also hold significant promise for biotechnological applications. frontiersin.org

CRISPR/Cas9 Applications in Fungal Sterol Pathways

The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing in a wide range of organisms, including fungi. frontiersin.orgnih.gov This technology allows for the targeted disruption, insertion, or modification of genes with high precision. nih.gov In the context of this compound research, CRISPR/Cas9 has been utilized to knock out genes in the sterol biosynthesis pathway to study their function and to engineer strains with altered sterol profiles. mdpi.com For instance, the system has been employed to block competing metabolic pathways to redirect metabolic flux towards the production of desired compounds. mdpi.com

Metabolic Engineering Strategies for Biotechnological Research (non-human application)

Metabolic engineering aims to purposefully design and modify metabolic pathways in organisms to enhance the production of specific compounds. nih.gov For this compound, various strategies have been employed in yeast, a common model organism for such research. These strategies include:

Enhancing precursor supply: Increasing the availability of initial building blocks, such as acetyl-CoA, can drive the pathway forward. nih.govfrontiersin.org

Blocking competing pathways: Deleting or down-regulating genes in pathways that divert intermediates away from this compound synthesis can increase the yield of the desired product. nih.gov

Engineering regulatory factors: Modifying transcriptional regulators that control the expression of multiple genes in the sterol pathway can lead to a coordinated up-regulation of the entire pathway. frontiersin.org

Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target Gene/Pathway | Organism | Outcome |

|---|---|---|---|

| Overexpression of rate-limiting enzyme | tHMG1 (catalytic domain of HMG-CoA reductase) | Saccharomyces cerevisiae | Increased supply of sterol precursors. frontiersin.org |

| Enhancing storage capacity | ARE2 (sterol acyltransferase) | Saccharomyces cerevisiae | Increased accumulation of ergosterol esters. frontiersin.org |

| Upregulation of pathway genes | UPC2-1 (global regulatory factor) | Saccharomyces cerevisiae | Systematic upregulation of ergosterol biosynthesis genes. frontiersin.org |

| Expanding the storage pool | ACC1 (acetyl-CoA carboxylase) | Saccharomyces cerevisiae | Enhanced fatty acid biosynthesis, providing a larger sink for sterol esters. frontiersin.org |

Computational Modeling and In Silico Analysis of Sterol Interactions

Computational modeling and in silico analysis have become indispensable tools for understanding the complex dynamics of the this compound pathway and its interactions with other molecules. nih.gov These approaches complement experimental studies by providing detailed insights at a molecular level that can be difficult to obtain through wet-lab experiments alone. nih.gov

The hydrophobic nature of sterols like this compound presents unique challenges for traditional in silico analyses. acs.org However, specialized computational tools have been developed to predict and evaluate sterol binding sites in proteins. nih.govacs.org These methods include:

Molecular Docking: This technique predicts the preferred orientation of a sterol when bound to a protein to form a stable complex. nih.gov

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic behavior of sterol-protein interactions over time, taking into account the flexibility of both molecules. nih.gov

Template-Based Strategies: These methods use the known structures of sterol-protein complexes to predict new interactions. nih.gov

Mathematical models of the ergosterol pathway have been constructed to simulate the dynamic interactions between different components of the pathway and to predict the effects of perturbations, such as drug treatments. nih.govnih.gov These models can help in identifying key control points in the pathway and in designing strategies for modulating this compound production. nih.gov Furthermore, computational studies have been used to investigate the antioxidant properties of ergosterol and related sterols. researchgate.net

Molecular Dynamics Simulations of Membrane Integration

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the integration and function of this compound within biological membranes at an atomistic level. researchgate.net These computational studies model the complex interactions between ergosterol and phospholipid molecules, elucidating the sterol's impact on membrane structure, fluidity, and dynamics.

Simulations typically involve constructing a virtual model of a phospholipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), hydrated with water molecules, into which varying concentrations of ergosterol are embedded. acs.orgnih.gov Using force fields like CHARMM36 and simulation software packages like GROMACS, researchers can track the trajectory of each atom over time, revealing how ergosterol influences key membrane properties. biorxiv.org

| Bilayer Property | Effect of this compound (Ergosterol) | Effect of Cholesterol | Key Structural Reason for Difference |

|---|---|---|---|

| Acyl Chain Ordering | Increases order | Induces a stronger ordering effect | Cholesterol's ring system is more planar, allowing for tighter packing and stronger van der Waals interactions with lipid tails. acs.orgbiorxiv.org |

| Membrane Condensation (Area per Lipid) | Decreases area per lipid | Induces a stronger condensing effect (greater decrease in area) | |

| Membrane Thickness | Increases thickness | Leads to a greater increase in thickness | |

| Sterol Tilt Angle | Exhibits a larger average tilt angle relative to the membrane normal | Exhibits a smaller average tilt angle, aligning more upright | The less planar structure of ergosterol results in a different orientation within the bilayer. biorxiv.org |

Enzyme-Ligand Docking for Biosynthetic Enzymes

Enzyme-ligand docking is a powerful computational method used to predict the binding orientation and affinity of small molecules to the active site of a target protein. This technique is crucial for understanding the biosynthesis of this compound and for the rational design of inhibitors, particularly antifungal agents. The ergosterol biosynthetic pathway involves over 20 enzymes, many of which serve as validated or potential drug targets. nih.govresearchgate.net

Docking studies focus on key enzymes such as Lanosterol 14-α-demethylase (CYP51/ERG11), Sterol C24-methyltransferase (SMT/ERG6), and Sterol C22-desaturase (CYP61/ERG5). researchgate.netnih.govresearchgate.net In these studies, three-dimensional models of the enzymes are used to simulate the interaction with potential inhibitors. The software calculates binding energies and identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the enzyme's active site. acs.org This information is vital for explaining the mechanism of action of existing drugs, like azoles which target CYP51, and for discovering novel compounds with high specificity and affinity. researcher.life For instance, docking analyses have confirmed the strong binding affinity of various pyrazole-thiazole derivatives within the active site of CYP51, corroborating their observed antifungal activity. researcher.life Similarly, because Sterol C24-methyltransferase is absent in humans, it represents a selective target, and docking studies are employed to develop inhibitors that specifically block fungal ergosterol production without affecting the host. nih.govresearchgate.net

| Enzyme Target | Gene | Function in Biosynthesis | Significance and Findings from Docking Studies |

|---|---|---|---|

| Lanosterol 14-α-demethylase | ERG11 (CYP51) | Catalyzes the C14-demethylation of lanosterol, an early step in the pathway. nih.gov | Primary target for azole antifungal drugs. Docking studies confirm the binding of azoles to the enzyme's heme group, explaining their inhibitory mechanism. acs.orgresearcher.life |

| Sterol C24-methyltransferase | ERG6 | Adds a methyl group to the C24 position of the sterol side chain, a key step differentiating fungal from mammalian sterols. nih.gov | Absent in humans, making it a highly selective antifungal target. Docking is used to design specific inhibitors like azasterols and to understand the binding of compounds such as abafungin. nih.govresearchgate.net |

| Sterol C22-desaturase | ERG5 (CYP61) | Introduces the C22-C23 double bond in the sterol side chain, one of the final steps to form ergosterol. researchgate.net | As this enzyme is specific to fungi, it is explored as a selective target. Docking studies help evaluate potential inhibitors that could disrupt the final maturation of ergosterol. researchgate.net |

Emerging Research Areas in this compound Biology and Biochemistry

Beyond its structural role in fungal membranes, research into this compound and its derivatives has uncovered a wide spectrum of biological activities, establishing it as a molecule with significant therapeutic potential. researchgate.netnih.gov These emerging areas of investigation are expanding our understanding of its function in complex biological systems.

One of the most promising research avenues is its anticancer activity. nih.gov Studies have shown that ergosterol and its related compounds can inhibit the proliferation of various cancer cell lines, including breast, prostate, and liver cancer cells. nih.govmdpi.com The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. researchgate.netnih.gov Furthermore, its role as a potential ligand for nuclear receptors, such as the androgen receptor, suggests a complex regulatory function in hormone-dependent cancers. mdpi.com

Another significant area is its anti-inflammatory and immunomodulatory effects. mdpi.comasm.org Ergosterol has been shown to suppress the production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and inhibit the expression of cyclooxygenase-2 (COX-2). mdpi.com Its activity appears to be mediated through the inhibition of key signaling pathways such as the NF-κB pathway. nih.govmdpi.com Recent discoveries have even identified ergosterol as an immunologically active lipid capable of inducing specific types of programmed cell death, like pyroptosis, highlighting a direct role in host-pathogen immune interactions. asm.org

Additionally, research is exploring the neuroprotective potential of ergosterol derivatives. researchgate.netmdpi.com For instance, an isomer, Ergosta-7,9(11),22-trien-3β-ol, has demonstrated the ability to rescue learning and memory deficits in models of Alzheimer's disease by modulating microglial activation and reducing neuroinflammation. mdpi.com The compound's antioxidant properties, including the activation of the Nrf2 signaling pathway, may also contribute to its protective effects against oxidative stress-induced neuronal damage. mdpi.com

| Research Area | Key Research Findings and Observations | Potential Underlying Mechanisms |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of various cancer cell lines (e.g., breast, prostate, colon). nih.govmdpi.comscilit.com Suppresses tumor growth in animal models. nih.gov | Induction of apoptosis and cell cycle arrest; anti-angiogenic effects; modulation of androgen and estrogen receptors. researchgate.netnih.govmdpi.com |

| Anti-inflammatory & Immunomodulatory Effects | Suppresses production of pro-inflammatory cytokines (e.g., TNF-α). mdpi.com Can induce pyroptosis in immune cells. asm.org | Inhibition of NF-κB and MAPK signaling pathways; direct interaction with inflammasomes. nih.govmdpi.com |

| Neuroprotection | Improves learning and memory in Alzheimer's disease models. mdpi.com Protects cardiomyocytes from oxidative stress. mdpi.com | Modulation of microglial activation; reduction of CNS inflammation; activation of the Nrf2 antioxidant pathway. mdpi.commdpi.com |

| Antimicrobial Properties | Exhibits activity against various bacteria and fungi. researchgate.net | Disruption of membrane integrity and function. |

| Cardiovascular & Metabolic Health | Exhibits anti-hypercholesterolemic effects. researchgate.net | Potential inhibition of HMG-CoA reductase (by derivatives); modulation of lipid metabolism. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.